Bicyclo[1.1.1]pentan-2-amine
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Overview
Description
Bicyclo[1.1.1]pentan-2-amine is an organic compound that belongs to the family of bicyclic bridged compounds . It is a hydrocarbon with the formula C5H8 . The molecular structure consists of three rings of four carbon atoms each . It is a highly strained molecule .
Synthesis Analysis
The synthesis of Bicyclo[1.1.1]pentan-2-amine has been a subject of research in recent years . One of the methods involves the use of carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another method involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Molecular Structure Analysis
The molecular structure of Bicyclo[1.1.1]pentan-2-amine consists of three rings of four carbon atoms each . This structure is highly strained, which makes it a unique and interesting compound for various applications .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentan-2-amine has been used in various chemical reactions. For instance, it has been used to synthesize bisbicyclo[1.1.1]pentyldiazene . It has also been used as a precursor in the synthesis of a potent quinolone antibacterial agent .
Scientific Research Applications
Novel Synthesis Routes
Bicyclo[1.1.1]pentan-1-amine, a variant closely related to bicyclo[1.1.1]pentan-2-amine, has seen innovative synthesis methods in recent years. Goh et al. (2014) developed a new route to this compound by reducing 1-azido-3-iodobicyclo[1.1.1]pentane, providing a flexible and scalable alternative for its synthesis (Goh et al., 2014).
Bioisosteric Applications
Hughes et al. (2019) highlighted the effectiveness of bicyclo[1.1.1]pentanes as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their work introduced a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine building blocks (Hughes et al., 2019).
Transformation to Polysubstituted Bicyclo[3.1.1]heptan-1-amines
The work by Harmata et al. (2021) demonstrates the transformation of bicyclo[1.1.1]pentan-1-amines to a range of polysubstituted bicyclo[3.1.1]heptan-1-amines through a photochemical process. This method represents the first conversion of the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton, offering new avenues for complex primary amine synthesis (Harmata et al., 2021).
Synthesis of Enantioenriched α-Chiral Bicyclo[1.1.1]pentanes
Wong et al. (2019) reported on the synthesis of α-chiral bicyclo[1.1.1]pentanes, useful as para-substituted arene, alkyne, and tert-butyl group surrogates in medicinal chemistry. They developed a highly diastereoselective asymmetric enolate functionalization route, highlighting its application in creating BCP analogues of phenylglycine and tarenflurbil (Wong et al., 2019).
Mimicking Ortho/Meta-Substituted Arenes
Zhao et al. (2021) focused on 1,2-difunctionalized bicyclo[1.1.1]pentanes as mimetics for ortho/meta-substituted arenes. They developed a versatile platform for synthesizing these compounds, which included the creation of building blocks bearing various functional groups, paving the way for their application in drug discovery (Zhao et al., 2021).
Photochemical Synthesis of Bicyclo[3.1.1]heptan-1-Amines
Harmata et al. (2020) also reported a photochemical method to synthesize bicyclo[3.1.1]heptan-1-amines from bicyclo[1.1.1]pentan-1-amine. This innovation highlights the potential for expanding the diversity and availability of complex primary amine building blocks (Harmata et al., 2020).
Safety And Hazards
Future Directions
The future directions for Bicyclo[1.1.1]pentan-2-amine involve its increased use as a bioisostere in the pharmaceutical industry . Its unique structure and properties make it a valuable tool for medicinal chemists . There is also a need for more research to fully understand its properties and potential applications .
properties
IUPAC Name |
bicyclo[1.1.1]pentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c6-5-3-1-4(5)2-3/h3-5H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFDMMFLHVFKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438443 |
Source
|
Record name | Bicyclo[1.1.1]pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[1.1.1]pentan-2-amine | |
CAS RN |
67947-39-1 |
Source
|
Record name | Bicyclo[1.1.1]pentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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